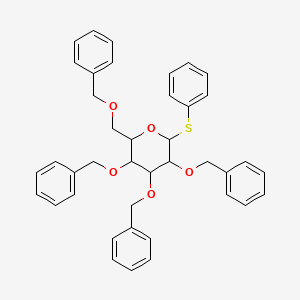

Alpha-d-mannopyranoside, phenyl 2,3,4,6-tetrakis-o-(phenylmethyl)-1-thio-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

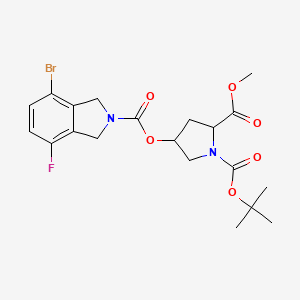

L'alpha-d-mannopyranoside, phényl 2,3,4,6-tétrakis-O-(phénylméthyl)-1-thio- est un dérivé complexe de glucide. Ce composé est principalement utilisé dans les milieux de recherche, en particulier dans les domaines de la chimie et de la biochimie. Il est connu pour sa structure unique, qui comprend de multiples groupes phénylméthyle et une liaison thio, ce qui en fait un outil précieux pour l'étude des interactions et des mécanismes des glucides.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de l'alpha-d-mannopyranoside, phényl 2,3,4,6-tétrakis-O-(phénylméthyl)-1-thio-, implique généralement la protection des groupes hydroxyle sur le cycle mannopyranoside, suivie de l'introduction de groupes phénylméthyle. La liaison thio est introduite par une réaction de substitution nucléophile. Les conditions de réaction nécessitent souvent l'utilisation de bases fortes et de groupes protecteurs pour assurer des réactions sélectives aux positions souhaitées.

Méthodes de production industrielle

Bien que le composé soit principalement synthétisé dans les laboratoires de recherche, les méthodes de production industrielle impliqueraient probablement des étapes similaires, mais à plus grande échelle. Cela comprendrait l'utilisation d'équipements de synthèse automatisés et de mesures rigoureuses de contrôle de la qualité pour garantir la pureté et la constance du produit final.

Analyse Des Réactions Chimiques

Types de réactions

L'alpha-d-mannopyranoside, phényl 2,3,4,6-tétrakis-O-(phénylméthyl)-1-thio-, peut subir diverses réactions chimiques, notamment :

Oxydation : Les groupes phénylméthyle peuvent être oxydés pour former des aldéhydes ou des acides carboxyliques correspondants.

Réduction : La liaison thio peut être réduite pour former un sulfure.

Substitution : Les groupes phénylméthyle peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent :

Agents oxydants : tels que le permanganate de potassium ou le trioxyde de chrome.

Agents réducteurs : tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Nucléophiles : tels que les thiols ou les amines pour les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation des groupes phénylméthyle peut produire des dérivés du benzaldéhyde ou de l'acide benzoïque, tandis que la réduction de la liaison thio peut produire un sulfure.

Applications De Recherche Scientifique

L'alpha-d-mannopyranoside, phényl 2,3,4,6-tétrakis-O-(phénylméthyl)-1-thio-, a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la chimie et les réactions des glucides.

Biologie : Employé dans l'étude des interactions glucides-protéines et des processus de glycosylation.

Médecine : Investigé pour son rôle potentiel dans les systèmes d'administration de médicaments et comme élément constitutif d'agents thérapeutiques.

Industrie : Utilisé dans la synthèse de glucides complexes et de glycosides pour diverses applications.

Mécanisme d'action

Le mécanisme d'action de l'alpha-d-mannopyranoside, phényl 2,3,4,6-tétrakis-O-(phénylméthyl)-1-thio-, implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les protéines impliquées dans le métabolisme des glucides. Les groupes phénylméthyle et la liaison thio jouent un rôle crucial dans son affinité de liaison et sa spécificité. Le composé peut inhiber ou activer certaines voies en fonction de sa structure et de la nature des interactions.

Mécanisme D'action

The mechanism of action of alpha-d-mannopyranoside, phenyl 2,3,4,6-tetrakis-o-(phenylmethyl)-1-thio- involves its interaction with specific molecular targets, such as enzymes and proteins involved in carbohydrate metabolism. The phenylmethyl groups and thio linkage play a crucial role in its binding affinity and specificity. The compound can inhibit or activate certain pathways depending on its structure and the nature of the interactions.

Comparaison Avec Des Composés Similaires

Composés similaires

Méthyl 2,3,4,6-tétra-O-benzyl-alpha-d-mannopyranoside : Structure similaire mais dépourvue de la liaison thio.

Alpha-d-mannopyranose, dérivé 5TMS : Contient des groupes triméthylsilyle au lieu de groupes phénylméthyle.

Alpha-d-glucopyranoside, méthyl : Structure glucidique similaire mais groupes fonctionnels différents.

Unicité

L'alpha-d-mannopyranoside, phényl 2,3,4,6-tétrakis-O-(phénylméthyl)-1-thio-, est unique en raison de sa combinaison de groupes phénylméthyle et d'une liaison thio, qui lui confère des propriétés chimiques et une réactivité distinctes. Cela en fait un outil précieux pour l'étude d'interactions spécifiques des glucides et de mécanismes qui ne sont pas possibles avec d'autres composés similaires.

Propriétés

IUPAC Name |

3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyloxane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H40O5S/c1-6-16-31(17-7-1)26-41-30-36-37(42-27-32-18-8-2-9-19-32)38(43-28-33-20-10-3-11-21-33)39(44-29-34-22-12-4-13-23-34)40(45-36)46-35-24-14-5-15-25-35/h1-25,36-40H,26-30H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCMSYGNAFDJNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H40O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12285755.png)

![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dodecanoate](/img/structure/B12285756.png)

![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12285762.png)

![3-Acetyl-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12285808.png)

![(R)-1-[(1R)-alpha-Methylbenzyl]aziridine-2-carboxamide](/img/structure/B12285813.png)